molecular formula C9H16F3NO B14775725 1-(4,4,4-Trifluorobutyl)piperidin-3-ol

1-(4,4,4-Trifluorobutyl)piperidin-3-ol

Cat. No.: B14775725
M. Wt: 211.22 g/mol
InChI Key: VJRRNGGLIQSBAX-UHFFFAOYSA-N
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Description

1-(4,4,4-Trifluorobutyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a trifluorobutyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,4-Trifluorobutyl)piperidin-3-ol typically involves the reaction of piperidine with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The hydroxyl group can be introduced through subsequent oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,4-Trifluorobutyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluorobutyl group.

    Substitution: The trifluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated products or modified trifluorobutyl derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the trifluorobutyl group.

Scientific Research Applications

1-(4,4,4-Trifluorobutyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(4,4,4-Trifluorobutyl)piperidin-3-ol involves its interaction with molecular targets through its functional groups. The trifluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1-(4,4,4-trifluorobutyl)piperidin-3-ol: Similar structure with a methyl group instead of a hydroxyl group.

    N-{[1-(4,4,4-Trifluorobutyl)-3-piperidinyl]methyl}cyclopropanecarboxamide: Contains a cyclopropane carboxamide group instead of a hydroxyl group.

Uniqueness

1-(4,4,4-Trifluorobutyl)piperidin-3-ol is unique due to the presence of both a trifluorobutyl group and a hydroxyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H16F3NO

Molecular Weight

211.22 g/mol

IUPAC Name

1-(4,4,4-trifluorobutyl)piperidin-3-ol

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)4-2-6-13-5-1-3-8(14)7-13/h8,14H,1-7H2

InChI Key

VJRRNGGLIQSBAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCCC(F)(F)F)O

Origin of Product

United States

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